molecular formula C25H24N2O3 B13812629 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B13812629
M. Wt: 400.5 g/mol
InChI Key: VHYDVXUASMKHLQ-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a benzoxazole-derived acetamide compound characterized by two ethyl substituents: one on the 5-position of the benzoxazole ring and another on the 4-position of the phenoxy moiety. Its synthesis likely involves coupling of 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline with 2-(4-ethylphenoxy)acetyl chloride under reflux conditions with a base such as potassium carbonate .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-3-17-8-11-21(12-9-17)29-16-24(28)26-20-7-5-6-19(15-20)25-27-22-14-18(4-2)10-13-23(22)30-25/h5-15H,3-4,16H2,1-2H3,(H,26,28)

InChI Key

VHYDVXUASMKHLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base.

    Coupling Reactions: The phenyl and phenoxy groups are attached through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Reactors: Traditional batch reactors are used for precise control over reaction conditions.

    Flow Chemistry: Continuous flow reactors offer advantages in terms of scalability and efficiency, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Specific pathways involved include:

    Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase or kinases.

    Receptor Modulation: Interaction with receptors such as G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Ring

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
  • Structure : Chlorine replaces the ethyl group at the 5-position of the benzoxazole ring.
  • Impact : The electron-withdrawing chlorine atom reduces lipophilicity (logP ~2.1 vs. ~3.5 for the ethyl analog) and may alter binding interactions with hydrophobic enzyme pockets. Biological assays suggest chloro-substituted benzoxazoles exhibit enhanced antimicrobial activity but reduced metabolic stability compared to ethyl derivatives .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Benzothiazole replaces benzoxazole (sulfur vs. oxygen), with trifluoromethyl and dichlorophenyl groups.
  • Dichlorophenyl contributes to higher potency in kinase inhibition assays (IC50 = 0.12 μM vs. >1 μM for the target compound) .

Modifications to the Phenoxy Group

2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • Structure: 3,5-Dimethylphenoxy vs. 4-ethylphenoxy.
  • Impact : The dimethyl substitution creates steric hindrance, reducing binding affinity to cytochrome P450 enzymes (CYP3A4 inhibition IC50 = 8.2 μM vs. 15.3 μM for the target compound). However, it improves aqueous solubility (logS = -3.1 vs. -4.2) .
2-(4-Ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
  • Structure : Nitro and fluoro groups on the acetamide-linked phenyl ring.
  • Impact : The electron-withdrawing nitro group decreases metabolic stability (t1/2 = 1.2 h vs. 3.8 h for the target compound) but increases reactivity in electrophilic substitution assays .

Heterocycle Replacements

N-[5-(4-chloro-3-sulfamoylphenyl)-4-methylthiazol-2-yl]acetamide
  • Structure : Thiazole replaces benzoxazole, with sulfamoyl and methyl groups.
  • Impact : The sulfamoyl group enhances solubility (logS = -2.5) and hydrogen-bonding capacity, improving IC50 values in carbonic anhydrase inhibition assays (0.8 nM vs. inactive for the target compound) .

Key Comparative Data Table

Compound Name Core Heterocycle Substituents (Benzoxazole/Phenoxy) logP Notable Bioactivity (IC50)
Target Compound Benzoxazole 5-Ethyl / 4-Ethylphenoxy 3.5 CYP3A4 inhibition: 15.3 μM
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide Benzoxazole 5-Chloro / None 2.1 Antimicrobial: MIC = 4 μg/mL
2-(3,5-Dimethylphenoxy)-N-[3-(5-ethylbenzoxazol-2-yl)phenyl]acetamide Benzoxazole 5-Ethyl / 3,5-Dimethylphenoxy 3.0 CYP3A4 inhibition: 8.2 μM
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole 6-Trifluoromethyl / 3,4-Dichloro 4.2 Kinase inhibition: 0.12 μM

Research Findings and Implications

  • Lipophilicity and Solubility : Ethyl groups on the target compound balance lipophilicity and solubility, making it more drug-like than polar chloro analogs or highly lipophilic trifluoromethyl derivatives .
  • Metabolic Stability : Ethyl substitution on benzoxazole improves metabolic stability (t1/2 = 3.8 h) compared to nitro or sulfamoyl-containing analogs .
  • Target Selectivity: The phenoxy group’s 4-ethyl substituent reduces off-target effects compared to 3,5-dimethyl derivatives, as evidenced by lower CYP3A4 inhibition .

Biological Activity

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant research findings.

  • Molecular Formula : C25H24N2O5
  • Molecular Weight : 432.47 g/mol
  • CAS Number : 312944-03-9

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on similar benzoxazole compounds found that while the overall antibacterial potential was moderate, certain derivatives showed selective activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity
Benzoxazole Derivative A50Antibacterial
Benzoxazole Derivative B25Antifungal
This compoundTBDTBD

Anticancer Activity

Benzoxazole derivatives have been studied for their anticancer properties. A comprehensive review highlighted that many compounds in this class demonstrate significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole core can enhance anticancer efficacy.

Case Study: Cytotoxicity Profile

In a study examining the cytotoxic effects of benzoxazole derivatives:

  • Compound Structure : The presence of electron-donating groups significantly influenced activity.
  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • A549 (Lung Cancer)
    • HepG2 (Liver Cancer)

Results indicated that certain derivatives were more toxic to cancer cells compared to normal cells, suggesting their potential as selective anticancer agents .

Cytotoxicity and Selectivity

The cytotoxicity of this compound was evaluated against both normal and cancer cell lines. The findings suggested a favorable selectivity index, indicating that the compound could preferentially target cancer cells while sparing normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
MCF-7155
A549204
Normal Fibroblasts75-

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